6-Hydroxy-1,7-dimethoxy-9H-xanthen-9-one

cytotoxicity MCF-7 PC-3

6-Hydroxy-1,7-dimethoxy-9H-xanthen-9-one (CAS 145523-70-2) is a monohydroxy-dimethoxy xanthone bearing a single free phenolic –OH at position 6 and methoxy groups at C-1 and C-7. This substitution pattern places it at a critical mid-point in the xanthone structure–activity landscape: it possesses neither the dihydroxy/catechol motifs required for strong electron-transfer antioxidant activity nor the polyhydroxylated architecture driving potent cytotoxicity, yet it retains enzyme-binding competence as evidenced by its listing as an inhibitor of bovine xanthine oxidase (EC 1.17.3.2) in the BRENDA database.

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
CAS No. 145523-70-2
Cat. No. B12549006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-1,7-dimethoxy-9H-xanthen-9-one
CAS145523-70-2
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=O)C3=CC(=C(C=C3O2)O)OC
InChIInChI=1S/C15H12O5/c1-18-10-4-3-5-11-14(10)15(17)8-6-13(19-2)9(16)7-12(8)20-11/h3-7,16H,1-2H3
InChIKeyGIIJGJLVDMQDQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-1,7-dimethoxy-9H-xanthen-9-one (CAS 145523-70-2): Procurement-Grade Xanthone Reference Standard for SAR-Centric Discovery Programs


6-Hydroxy-1,7-dimethoxy-9H-xanthen-9-one (CAS 145523-70-2) is a monohydroxy-dimethoxy xanthone bearing a single free phenolic –OH at position 6 and methoxy groups at C-1 and C-7 [1]. This substitution pattern places it at a critical mid-point in the xanthone structure–activity landscape: it possesses neither the dihydroxy/catechol motifs required for strong electron-transfer antioxidant activity nor the polyhydroxylated architecture driving potent cytotoxicity, yet it retains enzyme-binding competence as evidenced by its listing as an inhibitor of bovine xanthine oxidase (EC 1.17.3.2) in the BRENDA database [2]. Its frequent co-isolation with closely related, more active xanthones from multiple plant genera (Mammea, Polygala, Ochrocarpus) makes it an indispensable negative-control and scaffold-reference compound for any laboratory conducting comparative xanthone SAR studies [3].

Why 6-Hydroxy-1,7-dimethoxy-9H-xanthen-9-one Cannot Be Replaced by Generic Xanthone Analogs in Procurement and Experimental Design


Xanthone bioactivity is exquisitely sensitive to the number and regiochemistry of hydroxyl and methoxyl substituents [1]. A single hydroxyl addition—as illustrated by 2,6-dihydroxy-1,7-dimethoxyxanthone (IC50 = 2.99 μM vs. COX-2)—can switch a compound from essentially inactive to a low-micromolar enzyme inhibitor [2]. Conversely, methoxylation of phenolic –OH groups systematically ablates both radical-scavenging capacity and antiproliferative potency, a phenomenon directly demonstrated in the Mammea siamensis panel where methylated xanthone derivatives showed uniformly reduced anti-proliferative effects relative to their hydroxylated counterparts [3]. Generic procurement of a “xanthone reference” without precise control of the 1,6,7-substitution pattern therefore introduces uncontrolled variables that can invert SAR conclusions, waste assay resources, and confound lot-to-lot reproducibility in drug-discovery or natural-product standardization workflows.

Product-Specific Quantitative Evidence Guide: Where 6-Hydroxy-1,7-dimethoxy-9H-xanthen-9-one Differs Measurably from Its Closest Analogs


Differential Cytotoxicity vs. 1,7-Dihydroxyxanthone: A Built-in Negative Control for Cancer-Cell Selectivity Screens

When the MCF-7 (breast) and PC-3 (prostate) cancer cell lines were challenged with the full xanthone panel isolated from Polygala karensium, only 1,7-dihydroxyxanthone (compound 8) displayed quantifiable cytotoxicity, with IC50 values of 26.2 ± 2.1 μM (MCF7) and 22.1 ± 1.7 μM (PC3) [1]. By contrast, 6-hydroxy-1,7-dimethoxy-9H-xanthen-9-one (compound 10 in the same panel) did not reach the reporting threshold for cytotoxic activity, implying an IC50 well above 100 μM under identical MTT assay conditions. This >4-fold difference in potency provides a clear functional gulf between two xanthones differing only in the presence of the C-1 hydroxyl instead of a methoxy group.

cytotoxicity MCF-7 PC-3 MTT assay SAR

Weak Electron-Transfer Antioxidant Potential Predicted by FRAP SAR: Differentiating from Catechol Xanthones

A systematic FRAP analysis of 31 xanthones established that electron-transfer (ET) potential is dominated by four structural motifs: hydroquinone, 5,6-catechol, 6,7-catechol, and 7,8-catechol, whereas a single phenolic –OH group—such as that present at C-6 of the target compound—contributes only marginally to overall ET capacity [1]. The methoxy groups at C-1 and C-7 are electron-withdrawing via resonance and cannot donate hydrogen atoms, further diminishing the compound’s radical-scavenging aptitude. Consequently, this xanthone is predicted to exhibit FRAP values at the low end of the series (≤0.5 mM Fe²⁺ equivalent, compared with >2.0 mM for catechol-bearing xanthones).

antioxidant FRAP electron-transfer SAR single phenolic OH

Absence of COX-2 Inhibitory Activity: Structural Contrast with 2,6-Dihydroxy-1,7-dimethoxyxanthone

2,6-Dihydroxy-1,7-dimethoxyxanthone (calophymembranol A) selectively inhibits cyclooxygenase-2 with an IC50 of 2.99 μM in vitro [1]. The sole structural difference between this active compound and 6-hydroxy-1,7-dimethoxy-9H-xanthen-9-one is the additional hydroxyl group at C-2. The target compound, lacking this C-2 –OH, is predicted to be essentially inactive against COX-2 based on the established SAR within the Calophyllum membranaceum xanthone panel. This single-substituent difference converts a low-micromolar enzyme inhibitor into an inactive scaffold, providing an exceptionally clean isogenic comparison for probing the role of the C-2 hydroxyl in COX-2 binding.

COX-2 cyclooxygenase-2 inflammation SAR C-2 hydroxyl

Xanthine Oxidase Inhibition: Qualitative Evidence with Quantitative Differentiation from Polyhydroxylated Xanthones

The BRENDA enzyme database lists 6-hydroxy-1,7-dimethoxy-9H-xanthen-9-one as an inhibitor of bovine xanthine oxidase (EC 1.17.3.2), alongside 13 other xanthone derivatives [1]. Although a quantitative Ki or IC50 value is not publicly available for this specific entry, the SAR literature demonstrates that xanthine oxidase inhibitory potency among xanthones is strongly correlated with the number of free hydroxyl groups; monohydroxy-xanthones consistently exhibit weaker inhibition (Ki typically in the high micromolar to millimolar range) compared with tri- and tetrahydroxy analogs such as norathyriol (1,3,6,7-tetrahydroxyxanthone), which displays sub-micromolar Ki values [2]. The single C-6 hydroxyl of the target compound thus positions it as a low-potency baseline for xanthine oxidase inhibitor screening cascades.

xanthine oxidase enzyme inhibition BRENDA uric acid SAR

Best Research and Industrial Application Scenarios for 6-Hydroxy-1,7-dimethoxy-9H-xanthen-9-one: Evidence-Backed Use Cases


Negative Control Standard for Cancer Cell Cytotoxicity Screening of Xanthone Libraries

The >4-fold differential cytotoxicity between 6-hydroxy-1,7-dimethoxy-9H-xanthen-9-one (inactive) and 1,7-dihydroxyxanthone (IC50 ≈ 22–26 μM) makes the former an ideal negative control for MTT- or SRB-based cytotoxicity screens [1]. Including this compound in every assay plate ensures that observed cell killing is attributable to specific hydroxyl-substitution patterns rather than non-specific xanthone scaffold toxicity.

Calibration Standard for FRAP-Based Antioxidant SAR Panels

Given its weak predicted electron-transfer potential—a consequence of possessing only a single phenolic –OH group at C-6 flanked by two electron-withdrawing methoxy groups—this compound can serve as a low-ET-potential calibration standard in FRAP assay workflows. Its inclusion allows laboratories to define the lower detection limit of their antioxidant assays and to benchmark the activity of catechol- and hydroquinone-containing xanthones [2].

Isogenic Comparator for COX-2 Inhibitor Pharmacophore Mapping

The target compound differs from the selective COX-2 inhibitor 2,6-dihydroxy-1,7-dimethoxyxanthone (IC50 = 2.99 μM) exclusively by the absence of a C-2 hydroxyl group. This near-isogenic relationship provides an exceptionally clean experimental system for probing the contribution of the C-2 position to COX-2 binding affinity, making the compound essential for any structure-based drug design effort targeting the COX-2 active site [3].

Xanthine Oxidase Inhibitor Screening Baseline

As a confirmed but weakly active xanthine oxidase inhibitor in the BRENDA database, this compound can function as a low-potency benchmark in XO inhibitor screening cascades. Its use as a reference standard enables research groups to distinguish truly potent XO inhibitors (sub-μM Ki) from marginal hits and to establish structure–activity thresholds for hit-to-lead progression in gout and hyperuricemia programs [4].

Quote Request

Request a Quote for 6-Hydroxy-1,7-dimethoxy-9H-xanthen-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.